

An In-Depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-6-methylpyridin-3-ol

Cat. No.: B186355

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**, a pyridine derivative with potential significance in various research domains, including medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides insights into its synthesis and analysis, and explores its potential biological relevance as a Vitamin B6 analog. The information is presented to support further investigation and application of this compound in scientific research.

Core Chemical and Physical Properties

2-(Hydroxymethyl)-6-methylpyridin-3-ol, also known by its IUPAC name, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	2-(hydroxymethyl)-6-methylpyridin-3-ol	PubChem[1]
CAS Number	42097-42-7	PubChem[1]
Molecular Formula	C ₇ H ₉ NO ₂	PubChem[1]
Molecular Weight	139.15 g/mol	PubChem[1]
Canonical SMILES	<chem>CC1=NC(=C(C=C1)O)CO</chem>	PubChem[1]
InChI Key	PAGTXDLKXRBHFL-UHFFFAOYSA-N	PubChem[1]

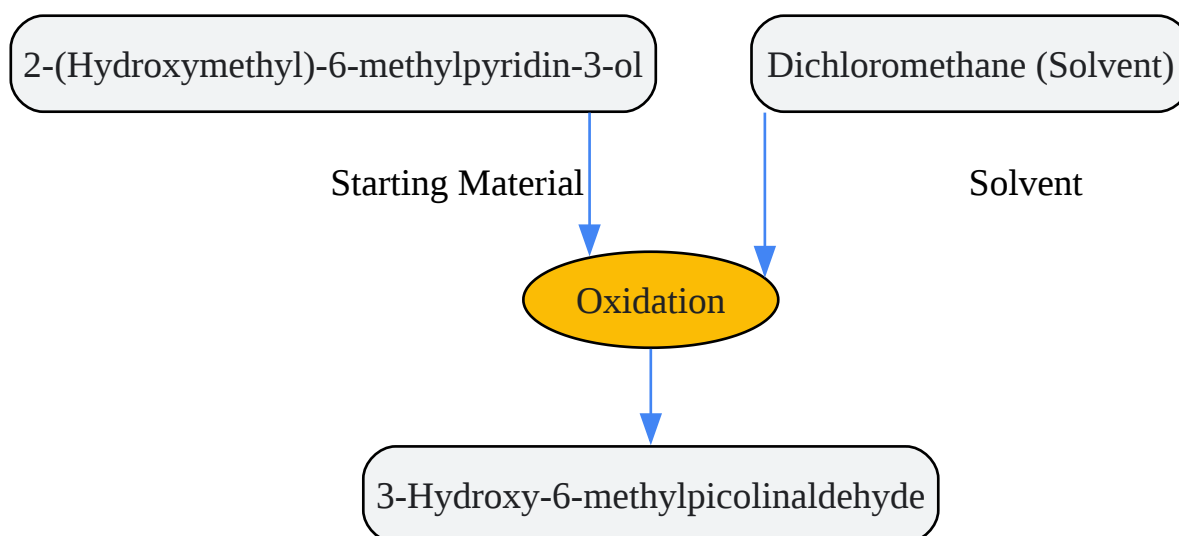
Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	158 °C	Stenutz
Boiling Point	No experimental data available.	-
Solubility	>20.9 µg/mL (at pH 7.4)	PubChem[1]
pKa	No experimental data available.	-

Synthesis and Purification

While detailed, step-by-step experimental protocols from peer-reviewed literature are not readily available, a general synthetic approach has been reported in the Open Reaction Database. This synthesis involves the oxidation of the hydroxymethyl group of the starting material to an aldehyde.

General Synthesis Workflow:



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Caption: General workflow for the synthesis of a related picolinaldehyde.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as:

- Recrystallization: The choice of solvent would depend on the polarity of the compound and impurities. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.
- Column Chromatography: Silica gel chromatography using a solvent system with a gradient of polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) would be a suitable method for purification.

Analytical Characterization

The structural elucidation and purity assessment of **2-(Hydroxymethyl)-6-methylpyridin-3-ol** would be achieved through a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the

hydroxymethyl protons, the aromatic protons on the pyridine ring, and the hydroxyl protons.

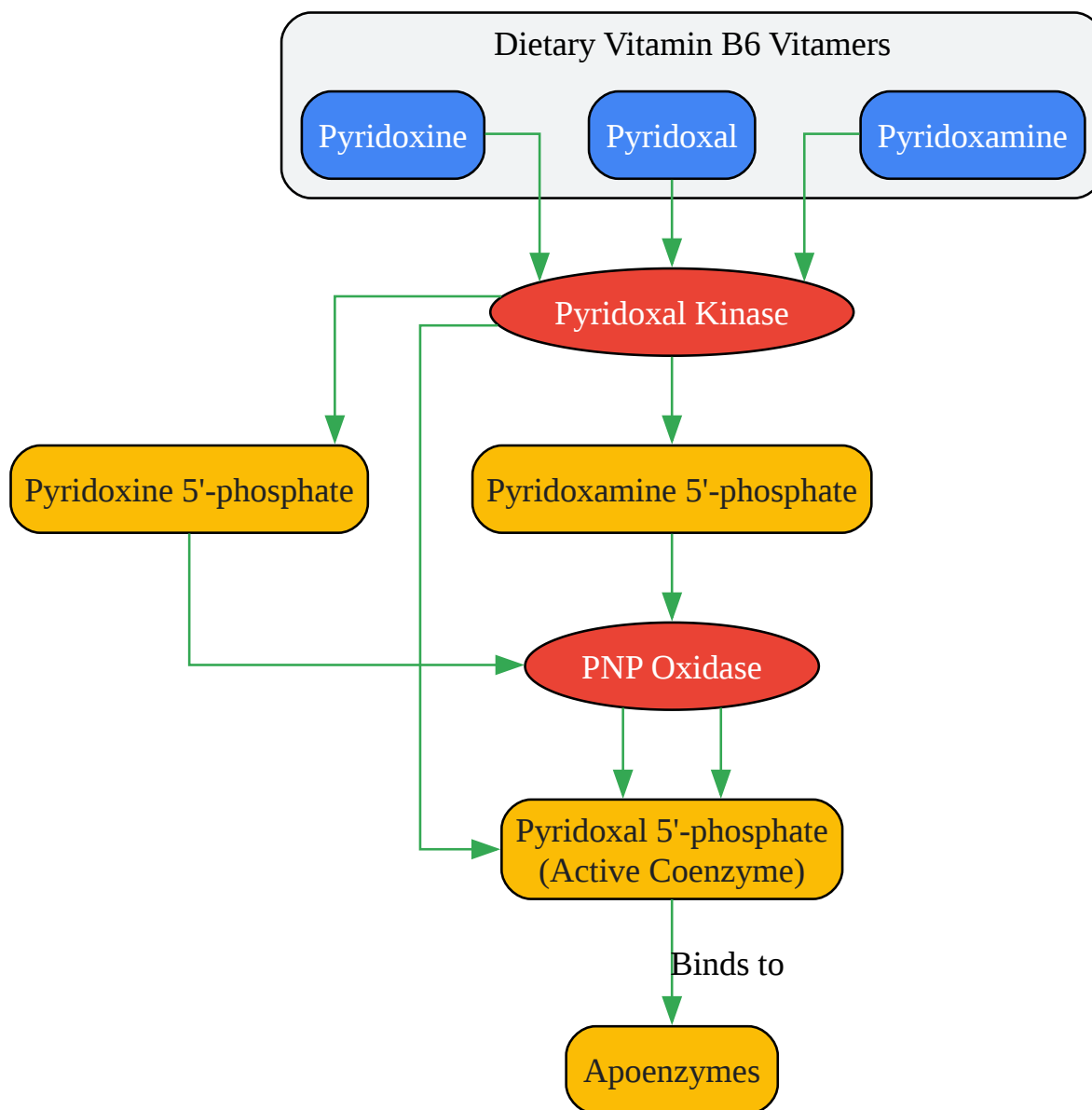
- ^{13}C -NMR spectroscopy would reveal the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak $[\text{M}]^+$ would be expected at an m/z corresponding to the molecular weight (139.15).
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (with a buffer like ammonium acetate) and an organic solvent (like methanol or acetonitrile) would be a typical starting point.

Biological Activity and Signaling Pathways

The biological activity of **2-(Hydroxymethyl)-6-methylpyridin-3-ol** has not been extensively studied. However, its structural similarity to Vitamin B6 vitamers, such as pyridoxine, suggests that it may interact with biological pathways involving this essential nutrient.

The Vitamin B6 Salvage Pathway:

Vitamin B6 is crucial for a vast array of metabolic processes, primarily in its coenzymatic form, pyridoxal 5'-phosphate (PLP). In humans and other animals, PLP is synthesized from dietary Vitamin B6 vitamers through the salvage pathway.^[2] This pathway involves two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase.^[2]



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Caption: The Vitamin B6 salvage pathway.

Given its structure, **2-(Hydroxymethyl)-6-methylpyridin-3-ol** could potentially act as:

- A Substrate for Pyridoxal Kinase: The presence of a hydroxymethyl group makes it a candidate for phosphorylation by pyridoxal kinase, a key entry point into the salvage pathway. Studies on other alkyl-substituted Vitamin B6 analogs have shown that

modifications at the 2- and 6-positions of the pyridine ring can influence their affinity for and phosphorylation by pyridoxal kinase.[3]

- An Inhibitor of the Salvage Pathway: The compound might also act as a competitive or non-competitive inhibitor of pyridoxal kinase or pyridoxine 5'-phosphate oxidase, thereby disrupting Vitamin B6 metabolism.

Further research is required to elucidate the specific interactions, if any, of **2-(Hydroxymethyl)-6-methylpyridin-3-ol** with the enzymes of the Vitamin B6 salvage pathway and its overall effect on cellular metabolism.

Safety and Handling

Based on aggregated GHS data, **2-(Hydroxymethyl)-6-methylpyridin-3-ol** is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Classification
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Conclusion

2-(Hydroxymethyl)-6-methylpyridin-3-ol is a pyridine derivative with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structural relationship to Vitamin B6 suggests a potential for biological activity within related metabolic pathways. This technical guide provides a foundational understanding of the compound, intended to facilitate further research into its properties and potential applications in drug discovery and development. Future studies are warranted to fully characterize its biological role and therapeutic potential.

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References

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